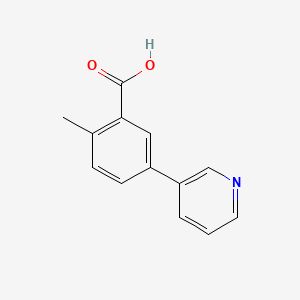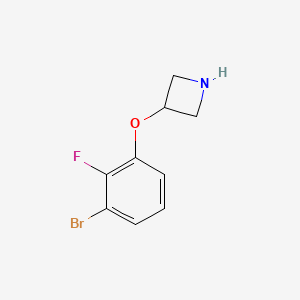
3-(3-Bromo-2-fluorophenoxy)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-2-fluorophenoxy)azetidine is an organic compound with the molecular formula C9H9BrFNO It is a halogenated azetidine derivative, characterized by the presence of bromine and fluorine atoms on the phenoxy ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2-fluorophenoxy)azetidine can be achieved through several methods. One common approach involves the condensation reaction of phenylacetylene and 3-fluorophenol in the presence of a catalyst . This reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromo-2-fluorophenoxy)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenoxy ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield different reduced forms.
Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are employed.
Reducing Agents: For reduction reactions, reagents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted azetidines, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromo-2-fluorophenoxy)azetidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(3-Bromo-2-fluorophenoxy)azetidine involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromo-2-fluorophenoxy)azetidine: This compound is structurally similar but differs in the position of the bromine atom on the phenoxy ring.
3-(3-Fluorophenoxy)azetidine: This compound lacks the bromine atom, making it less reactive in certain chemical reactions.
Uniqueness
3-(3-Bromo-2-fluorophenoxy)azetidine is unique due to the presence of both bromine and fluorine atoms on the phenoxy ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H9BrFNO |
|---|---|
Molekulargewicht |
246.08 g/mol |
IUPAC-Name |
3-(3-bromo-2-fluorophenoxy)azetidine |
InChI |
InChI=1S/C9H9BrFNO/c10-7-2-1-3-8(9(7)11)13-6-4-12-5-6/h1-3,6,12H,4-5H2 |
InChI-Schlüssel |
FLISCUZHVBHGSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)OC2=C(C(=CC=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


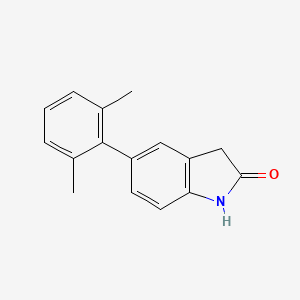



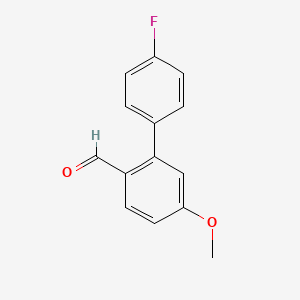


![[1,1'-Biphenyl]-4-ol, 3'-(aminomethyl)-, hydrochloride](/img/structure/B15091469.png)
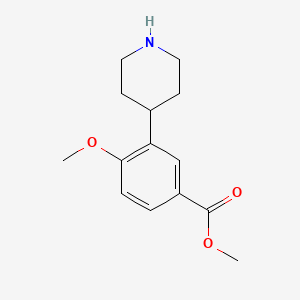
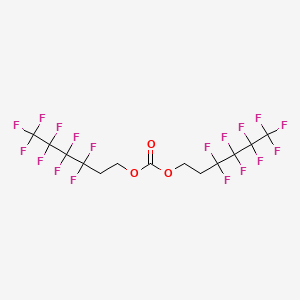
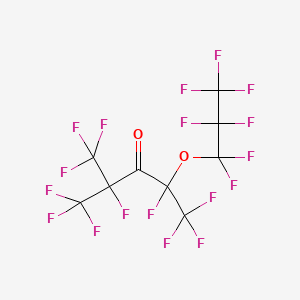

![6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B15091496.png)
